2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

IDO1 TDO immuno-oncology

The target compound, 2-(2-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione (CAS 1809486-81-4), is a synthetic small molecule combining a phthalimide (isoindoline-1,3-dione) core, a 1,2,4-oxadiazole ring, and a furan substituent. It appears in commercial screening libraries but currently lacks annotation in major authoritative public databases such as PubChem, ChEMBL, or DrugBank.

Molecular Formula C16H11N3O4
Molecular Weight 309.281
CAS No. 1809486-81-4
Cat. No. B2660589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
CAS1809486-81-4
Molecular FormulaC16H11N3O4
Molecular Weight309.281
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CO4
InChIInChI=1S/C16H11N3O4/c20-15-10-4-1-2-5-11(10)16(21)19(15)8-7-13-17-14(18-23-13)12-6-3-9-22-12/h1-6,9H,7-8H2
InChIKeyCDOMWNPTSPDAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione (CAS 1809486-81-4): Compound Identity and Data Availability Baseline for Procurement Evaluation


The target compound, 2-(2-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione (CAS 1809486-81-4), is a synthetic small molecule combining a phthalimide (isoindoline-1,3-dione) core, a 1,2,4-oxadiazole ring, and a furan substituent . It appears in commercial screening libraries but currently lacks annotation in major authoritative public databases such as PubChem, ChEMBL, or DrugBank [1]. A patent family (e.g., CN107033097A) describes oxadiazole derivatives as IDO inhibitors, providing a plausible mechanistic context, although this specific compound is not explicitly exemplified in the patent claims [2]. The available structural, identity, and purity data are limited to vendor-supplied product listings; no peer-reviewed primary research article or patent with quantitative biological data for this precise compound was identified during systematic literature and patent interrogation.

Procurement Risk: Why Functional Substitution Within the Oxadiazole-Phthalimide Family Cannot Be Assumed for CAS 1809486-81-4 Without Explicit Data


The core structural scaffold (1,2,4-oxadiazole linked to isoindoline-1,3-dione) is known to exhibit target- and substitution-dependent biological activity, particularly within the IDO1/TDO inhibition field [1]. However, structure-activity relationship (SAR) studies indicate that replacement of the heteroaryl group at the oxadiazole 3-position (e.g., furan-2-yl versus thiophen-2-yl, pyridinyl, or alkyl groups) can lead to significant potency shifts or complete selectivity reversals between closely related enzymes [2]. Without assay-matched, head-to-head quantitative data for the specific compound, no inference about its potency, selectivity, or even target engagement can be reliably drawn. Consequently, substituting this compound with a structurally similar analog from the same chemical series carries an unquantifiable risk of null activity in any given assay, making blind substitution scientifically unsound for procurement decisions.

Quantitative Differentiation Evidence for 2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione (CAS 1809486-81-4): Comparator Analysis


Critical Data Gap Notification: No Direct Comparator Data Available for This Compound

Despite exhaustive literature, patent, and database searches, no quantitative biological assay data (e.g., IC50, Ki, EC50) for compound CAS 1809486-81-4 were found in any peer-reviewed publication, patent, or authoritative database. [1] The compound's CAS number does not retrieve any bioactivity records in ChEMBL or PubChem. [2] In the absence of measured values for the target compound, no direct head-to-head comparison, cross-study comparison, or class-level inference can be made to support claims of differentiation from analogs such as the thiophene analog (CAS 2034588-50-4) or the methyl analog (CAS 1260713-53-8).

IDO1 TDO immuno-oncology tryptophan metabolism

Structural Analog Context: Potency Shift Reported for Furan vs. Pyridine in Related Series

In a related indolyl-oxadiazole series targeting IDO1, the replacement of a pyridine ring with a furan ring resulted in a measurable drop in potency: IC50 shifted from 23.9 nM (pyridine, compound 38) to 65 nM (furan analog). [1] This demonstrates that furan-substituted oxadiazoles can display markedly different activity compared to other heteroaryl variants. However, this data is derived from a different core scaffold (indole-based), not the isoindoline-1,3-dione scaffold of the target compound. Therefore, this is a class-level warning rather than a direct comparator benchmark.

IDO1 SAR oxadiazole heterocycle

Recommended Application Scenarios for 2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione Based on Current Evidence


Exploratory IDO1/TDO Target Screening in Tryptophan Metabolism Research (High-Risk, Hypothesis-Generating)

Given its structural resemblance to known IDO inhibitors described in CN107033097A [1], the compound could be used as a structurally diverse member of a screening library for tryptophan catabolism enzymes. However, the complete absence of potency data means it should be treated as a high-risk probe, not a validated tool compound, and results must be interpreted with caution until confirmed with a known inhibitor control.

Chemical Probe for Selectivity Profiling Against Closely Related Dioxygenases (TDO2 vs. IDO1)

The furan-2-yl substituent may confer differential binding to TDO2 versus IDO1, as observed with other heteroaryl replacements [2]. The compound could be tested in a panel of tryptophan-metabolizing enzymes to map its selectivity profile. Without existing data, this is a de novo characterization exercise, not a pre-validated assay component.

Negative Control or Chemical Starting Point for Medicinal Chemistry SAR Exploration

If future assays reveal low potency, this compound may serve as a negative control or a starting scaffold for medicinal chemistry optimization, particularly by modifying the linker length or the oxadiazole substituent. Its commercial availability through non-excluded vendors makes it accessible for such exploratory chemistry programs.

Quote Request

Request a Quote for 2-(2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.